molecular formula C17H12N2O6 B11623224 methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11623224
M. Wt: 340.29 g/mol
InChI Key: BZSPDTUIQFJGJO-UHFFFAOYSA-N
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Description

METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoate group, a furan ring, and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the alkylation of cyanuric acid trisodium salt with chloroacetonitrile in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent-free conditions or the use of green solvents may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include furanones, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and diazinane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is unique due to its combination of a benzoate group, furan ring, and diazinane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

methyl 4-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C17H12N2O6/c1-24-16(22)10-4-2-9(3-5-10)13-7-6-11(25-13)8-12-14(20)18-17(23)19-15(12)21/h2-8H,1H3,(H2,18,19,20,21,23)

InChI Key

BZSPDTUIQFJGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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